6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Catalog No.
S11409728
CAS No.
M.F
C20H20FN5O
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1...

Product Name

6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

IUPAC Name

6-(2-fluorophenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one

Molecular Formula

C20H20FN5O

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H20FN5O/c21-17-6-2-1-5-16(17)18-8-9-20(27)26(23-18)15-24-11-13-25(14-12-24)19-7-3-4-10-22-19/h1-10H,11-15H2

InChI Key

KVJQIMCDLDUBOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=N4

6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a pyridazine core substituted with both a fluorophenyl group and a piperazine moiety. This compound is notable for its potential biological applications, particularly in pharmacology, owing to the presence of multiple functional groups that can interact with various biological targets.

The chemical reactivity of 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution, potentially facilitating further functionalization.
  • Reduction Reactions: The carbonyl group in the pyridazinone can be reduced to form corresponding alcohols or amines, which may enhance biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one exhibit significant biological activities, including inhibition of specific enzymes and receptors. For instance, derivatives of pyridazinones have been shown to possess anti-inflammatory and anti-cancer properties by acting as inhibitors of phosphodiesterase enzymes and tyrosine kinases . The presence of the piperazine ring may also enhance binding affinity to various biological targets.

The synthesis of 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves several key steps:

  • Formation of Pyridazine Core: The initial step may include the cyclization of appropriate precursors to form the pyridazine structure.
  • Substitution Reactions: Subsequent reactions introduce the fluorophenyl and piperazine groups through nucleophilic or electrophilic substitutions.
  • Final Modifications: The final compound may be purified through crystallization or chromatography techniques.

These synthetic routes allow for the customization of the compound's properties by varying substituents.

The compound shows promise in pharmaceutical applications due to its potential as a therapeutic agent. Notable applications include:

  • Drug Development: Its structural features make it suitable for developing new drugs targeting specific diseases, particularly in oncology and neurology.
  • Research Tool: It can serve as a lead compound for studying biological mechanisms involving phosphodiesterase inhibition or receptor modulation.

Interaction studies are crucial for understanding how 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one interacts with biological systems. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Activity Tests: Assessing the effects on cell proliferation, apoptosis, or signaling pathways in relevant cell lines.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one, including:

Compound NameStructural FeaturesBiological Activity
5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-oneAcetyl and aniline substitutionsAnticancer activity
4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acidImidazo and benzoic acid groupsInhibitor of specific kinases
5-pyrimidin-2-yl-pyridazinonePyrimidine substitutionAntitumor properties

Uniqueness

The uniqueness of 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one lies in its specific combination of fluorinated phenyl and piperazine functionalities, which may enhance its pharmacokinetic properties compared to other similar compounds. This structural diversity could lead to distinct biological activities and therapeutic applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

365.16518844 g/mol

Monoisotopic Mass

365.16518844 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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